Fmoc-10-Adc-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

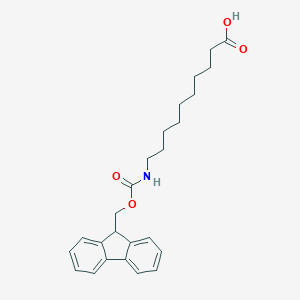

10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid, also known as Fmoc-10-Adc-OH, is a chemical compound with the molecular formula C25H31NO4 . It is offered by several suppliers for research purposes.

Molecular Structure Analysis

The molecular structure of this compound includes a fluorenyl group attached to a decanoic acid chain via a methoxy carbonyl amino linkage . The exact mass of the molecule is 409.22530847 g/mol .Physical And Chemical Properties Analysis

This compound has a molecular weight of 409.5 g/mol . It has a XLogP3-AA value of 5.8, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 13 . The topological polar surface area is 75.6 Ų .科学研究应用

药物递送系统

Fmoc-10-Adc-OH 用于开发用于药物递送的水凝胶 . 这些水凝胶可以掺入高浓度的药物,如吲哚美辛 (IDM),并表现出双相释放曲线,这有利于药物的持续释放。 在这些水凝胶中添加聚酰胺胺树枝状聚合物 (PAMAM) 可以进一步延长药物释放,使它们适合于可注射的自修复基质 .

组织工程

在组织工程中,基于 this compound 的水凝胶提供了一个三维矩阵,支持细胞粘附、存活和增殖 . 这些水凝胶模拟细胞外基质,为组织再生提供了一个生理相关的环境,并且正在探索其在 3D 干细胞培养和加速伤口愈合中的潜力 .

诊断成像

包含 this compound 衍生物的肽基水凝胶正在被研究作为诊断成像的潜在工具 . 它们的生物相容性和形成自支撑结构的能力使它们适合用作对比剂或成像分子载体。

生物打印

This compound 是生物打印应用中使用的自支撑水凝胶合成中的关键成分 . 这些水凝胶可以被打印成复杂的结构并支持细胞活动,为创建用于研究和治疗目的的组织结构和器官模型铺平了道路。

肽合成

This compound 在固相肽合成 (SPPS) 中起着至关重要的作用,它被用作组装肽的构建块 . 它的保护基团允许氨基酸的顺序添加以形成具有各种生物医学应用所需特定序列的肽。

生物医学研究

该化合物的用途扩展到一般的生物医学研究,它参与了肽基材料的配制,用于各种应用,包括蛋白质错误折叠疾病的研究和新型生物材料的开发

作用机制

Target of Action

It’s known that the fmoc group is frequently used as a protecting group for amines in peptide synthesis .

Mode of Action

Fmoc-10-Adc-OH, like other Fmoc-protected compounds, operates by protecting amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the selective synthesis of complex peptides without unwanted side reactions .

Biochemical Pathways

The Fmoc group plays a crucial role in the chemical synthesis of peptides . It protects the amine group during the formation of peptide bonds, preventing unwanted side reactions. Once the peptide synthesis is complete, the Fmoc group is removed, typically using a base like piperidine . This reveals the amine group, allowing the peptide to function as intended.

Pharmacokinetics

The fmoc group’s stability under various conditions is well-documented . It’s stable under acidic conditions, making it suitable for use in environments with varying pH . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides . By protecting the amine group during synthesis, this compound allows for the creation of complex peptides without unwanted side reactions . Once the Fmoc group is removed, the resulting peptide can perform its intended function.

Action Environment

The action of this compound is influenced by the pH of the environment . The Fmoc group is stable under acidic conditions, but it can be removed with a base . Therefore, the pH of the environment can significantly impact the efficacy and stability of this compound.

生化分析

Biochemical Properties

It is known that the fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group used in organic synthesis . The Fmoc group can be rapidly removed by base, with piperidine usually preferred for Fmoc group removal .

Cellular Effects

It is known that Fmoc-modified amino acids can form effective low molecular weight hydrogels . These hydrogels have applications in cell culturing .

Molecular Mechanism

The molecular mechanism of Fmoc-10-Adc-OH involves the Fmoc group acting as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) . Its removal with a piperidine solution does not disturb the acid-labile linker between the peptide and the resin .

Temporal Effects in Laboratory Settings

The Fmoc group has been noted for its strong absorbance in the ultraviolet region, which has proved very useful for spectrophotometrically monitoring coupling and deprotection reactions .

Metabolic Pathways

It is known that the Fmoc group is rapidly removed by base, suggesting that it may be involved in metabolic pathways that involve base-catalyzed reactions .

属性

IUPAC Name |

10-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO4/c27-24(28)16-6-4-2-1-3-5-11-17-26-25(29)30-18-23-21-14-9-7-12-19(21)20-13-8-10-15-22(20)23/h7-10,12-15,23H,1-6,11,16-18H2,(H,26,29)(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQUPGNWTJGCBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630210 |

Source

|

| Record name | 10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143688-82-8 |

Source

|

| Record name | 10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[b]thiophen-3-yl)propanoic acid](/img/structure/B557937.png)